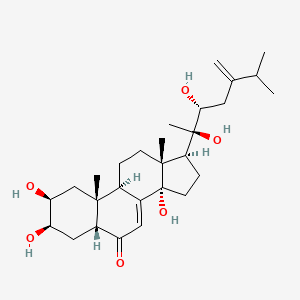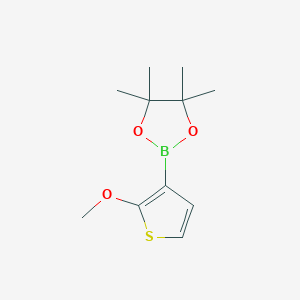![molecular formula C20H22N2O2S B2739959 (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide CAS No. 1006284-32-7](/img/structure/B2739959.png)
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known for their various biological activities and are used in the development of new pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzo[d]thiazol derivatives are often synthesized via cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound likely includes a benzo[d]thiazol core with various substitutions .Aplicaciones Científicas De Investigación
Synthesis and Biological Screening
Thiazole derivatives, including those similar to the specified compound, have been extensively studied for their antimicrobial properties. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and evaluated for their antibacterial and antifungal activities. These derivatives showed significant potential against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, highlighting their therapeutic potential in treating microbial infections (Desai et al., 2013).
Anticancer Properties
Another research avenue for thiazole derivatives includes their evaluation as anticancer agents. Studies have synthesized and tested various thiazole compounds for their ability to inhibit cancer cell growth, with some showing promising results against specific cancer cell lines. The structural modification of the thiazole core can significantly impact the antitumor activity, offering a path for the development of new anticancer drugs (Aly et al., 2010).
Potential as Imaging Agents
Thiazole derivatives also find applications in the development of imaging agents, particularly for diseases like Alzheimer's. Radiofluorinated phenylbenzoxazole derivatives, for example, have been explored for their potential in imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease. These compounds have shown high affinity for β-amyloid aggregates and promising results in both in vitro and in vivo studies, suggesting their utility in positron emission tomography (PET) imaging (Cui et al., 2012).
Herbicidal Activity
Research on thiazole derivatives has also extended to the agricultural sector, where certain compounds have been identified as potential herbicides. Studies have shown that some thiazole-based compounds can exhibit strong phytotoxic effects on plant shoot and root systems, offering a new approach to weed management (Araniti et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-5-22-18-16(24-6-2)8-7-9-17(18)25-20(22)21-19(23)15-11-10-13(3)14(4)12-15/h7-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXMTMXKVKFOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2739876.png)





![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B2739886.png)

![2-Chloro-1-[(1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]ethanone](/img/structure/B2739889.png)
![N-methyl-N-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2739891.png)



